Methyl 2-amino-3-(thiophen-2-yl)propanoate
Overview
Description
Methyl 2-amino-3-(thiophen-2-yl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-amino-3-(thiophen-2-yl)propanoate typically begins with commercially available thiophene derivatives and amino acids.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with solvents like methanol or ethanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-3-(thiophen-2-yl)propanoate can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry:
Building Block: Methyl 2-amino-3-(thiophen-2-yl)propanoate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural similarity to natural amino acids, it is explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry:
Material Science: The thiophene ring in the compound makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(thiophen-2-yl)propanoate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-amino-3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 2-amino-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a thiophene ring.
Methyl 2-amino-3-(benzofuran-2-yl)propanoate: Features a benzofuran ring.
Uniqueness:
Thiophene Ring: The presence of the thiophene ring in Methyl 2-amino-3-(thiophen-2-yl)propanoate imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science compared to its analogs with furan or pyridine rings.
Biological Activity: The sulfur atom in the thiophene ring can enhance the compound’s ability to interact with biological targets, potentially leading to higher potency in pharmaceutical applications.
Properties
IUPAC Name |
methyl 2-amino-3-thiophen-2-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFKFTGEDLBMPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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